molecular formula C9H13N3OS B7927268 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide

2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide

Cat. No.: B7927268
M. Wt: 211.29 g/mol
InChI Key: VSLKMVFWNHBJRS-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide is a synthetic organic compound featuring a cyclopropyl group, a thiazole ring substituted at the 5-position, and an acetamide backbone. Its molecular structure combines a strained cyclopropane ring, known to enhance conformational rigidity and metabolic stability in drug design, with a thiazole heterocycle, which is often associated with biological activity due to its electron-rich nature . The compound was previously listed as a discontinued product by CymitQuimica, with 98% purity, but its synthesis and applications remain relevant in medicinal chemistry research .

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c10-3-9(13)12(7-1-2-7)5-8-4-11-6-14-8/h4,6-7H,1-3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLKMVFWNHBJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=CS2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide typically involves the reaction of 2-amino-5-bromothiazole with cyclopropylamine and acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The biological activity of 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide has been extensively studied, revealing its potential as:

  • Anticancer Agent : It exhibits significant inhibitory activity against multiple cancer cell lines, including breast, lung, colon, and leukemia cells. Studies have shown that derivatives of the 2-aminothiazole scaffold can act as effective antitumor agents by targeting various cellular pathways and mechanisms .
  • Antimicrobial Agent : The compound has demonstrated antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its mechanism often involves inhibiting bacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria .
  • Anti-inflammatory Activity : Research indicates that this compound may also possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

Synthesis and Industrial Applications

The synthesis of this compound typically involves several chemical reactions that can be optimized using green chemistry principles. Continuous flow reactors are often employed to enhance efficiency and minimize environmental impact.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study evaluated the anticancer activity of various 2-aminothiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited nanomolar inhibitory activity, particularly against breast and lung cancer cells .
  • Selectivity Against Resistant Strains : Research conducted by Millet et al. focused on synthesizing novel derivatives that showed selective action against both sensitive and resistant cancer cell lines. The lead compound demonstrated significant efficacy with minimal toxicity toward normal cells .
  • Antimicrobial Studies : A patent application detailed the use of this compound in inhibiting bacterial aminoacyl-tRNA synthetases, suggesting its potential as an antibiotic agent against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of N-substituted acetamides with heterocyclic motifs. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features Substituents Synthetic Route
2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide Cyclopropyl, thiazol-5-ylmethyl, acetamide Amino group at acetamide; thiazole-5-yl Not explicitly detailed (discontinued product)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole, benzimidazole, bromophenyl-thiazole, acetamide Bromophenyl at thiazole; triazole-benzimidazole Click chemistry (CuAAC), Suzuki coupling
2-Chloro-N-cyclopropyl-N-(1-(thiazol-2-yl)ethyl)acetamide Cyclopropyl, thiazol-2-yl, chloro-substituted acetamide Chloro at acetamide; thiazole-2-yl Amide coupling, halogenation

Physicochemical Properties

  • Melting Points : Compounds in (e.g., 9a–9e) exhibit melting points ranging from 168–245°C, influenced by aryl substitutions. The bromophenyl derivative (9c) shows the highest melting point (245°C), likely due to enhanced intermolecular interactions from the heavy bromine atom . The target compound’s melting point is unreported but may differ due to the absence of bulky aryl groups.
  • Spectral Data : IR spectra of analogs in show characteristic N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹). The target compound’s NMR would similarly display cyclopropyl protons (δ ~0.5–1.5 ppm) and thiazole ring protons (δ ~7–8 ppm) .

Biological Activity

2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a cyclopropyl moiety, which contribute significantly to its biological properties. Its structural uniqueness allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes. By inhibiting PDE5, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and anti-inflammatory effects .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .

Biological Activities

The compound has been studied for several biological activities:

  • Anticancer Activity : Preclinical studies demonstrate that this compound induces apoptosis in cancer cell lines, including melanoma and pancreatic cancer. It has been shown to reduce tumor growth in vivo .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 1.95 to 4.01 μg/mL against various bacterial strains .
  • Anti-inflammatory Effects : Its ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions .

Case Studies

  • Cancer Cell Lines : In vitro studies showed that the compound effectively induced cell death in resistant cancer cell lines through apoptosis and autophagy mechanisms .
  • Microbial Inhibition : Comparative studies demonstrated that the compound had lower MIC values than standard antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AnticancerMelanoma Cell LineIC50 = 12 μM
AntimicrobialStaphylococcus aureusMIC = 1.95 μg/mL
AntimicrobialCandida albicansMIC = 3.92 mM
Anti-inflammatoryCOX-2 EnzymeIC50 = 0.3 nM

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